molecular formula C8H7N3O B103404 6-Amino-3H-quinazolin-4-one CAS No. 17329-31-6

6-Amino-3H-quinazolin-4-one

Cat. No. B103404
CAS RN: 17329-31-6
M. Wt: 161.16 g/mol
InChI Key: MAIZCACENPZNCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-3H-quinazolin-4-one is a derivative of quinazolinone, a bicyclic compound consisting of a fusion of benzene and pyrimidine rings. This compound is a part of the quinazolinone family, which is known for its wide range of biological activities and is considered a "privileged" pharmacophore in medicinal chemistry due to its potential in drug development, particularly for anticancer and antimicrobial activities .

Synthesis Analysis

The synthesis of quinazolin-4(3H)-ones can be achieved through various methods. One approach involves the reaction of 2-aminobenzamides with orthoesters in the presence of acetic acid, which can be performed under reflux in ethanol or under pressure tube conditions for more hindered substrates . Another method utilizes an electrochemical decarboxylative cyclization of α-keto acids with 2-aminobenzamides, which is an environmentally benign protocol that operates under mild conditions and produces CO2 as a by-product . Additionally, a green process has been developed for synthesizing 3-amino-2-methyl-quinazolin-4(3H)-ones using a tandem microwave-assisted protocol, which is efficient and yields good to excellent results . A one-pot cascade synthesis method using a nickel-catalyzed dehydrogenative coupling of o-aminobenzamide with alcohols has also been reported, which is both efficient and environmentally friendly .

Molecular Structure Analysis

The molecular structure of quinazolin-4(3H)-ones has been characterized using various spectroscopic techniques. Melting point determination, FT-IR, 1H-NMR, 13C-NMR, and HRMS are commonly used to confirm the structures of synthesized quinazolinones . Additionally, 2D NOESY NMR experiments have been employed to confirm the structures of more complex quinazolinone derivatives, such as 2-amino-4-(het)aryl-4,6-dihydro-1(3)(11)H-[1,3,5]triazino[2,1-b]quinazolin-6-ones .

Chemical Reactions Analysis

Quinazolinones can undergo various chemical reactions to yield a wide array of derivatives. For instance, acetamides can be thermally derived from the functional free 3-amino group of quinazolinones, and arylamides can be synthesized through a green microwave-assisted protocol involving the attack of hydrazides on benzoxazinones . The cyclocondensation of anthranilic acid-derived guanidines with aldehydes is another reaction that leads to the formation of triazinoquinazolinone derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolin-4(3H)-ones are influenced by their functional groups and substituents. These compounds typically exhibit solid-state properties, with melting points being a common measure of their purity and stability . The presence of substituents such as nitro or bromo groups can affect the photo-activity of these compounds, as demonstrated by their ability to disrupt plasmid DNA under UV irradiation . The electronic properties of the substituents also play a crucial role in the binding affinity of quinazolinones to biological targets, as evidenced by molecular docking studies .

Scientific Research Applications

Photo-Disruptive Properties and Molecular Docking Studies

Research on quinazolin-4-ones, a class including 6-Amino-3H-quinazolin-4-one, reveals their significant potential in photochemistry and drug development. For instance, specific derivatives of quinazolin-4-ones demonstrate photo-activity towards plasmid DNA under UV irradiation. This photo-activity suggests potential applications in photo-chemo or photodynamic therapeutics. Additionally, molecular docking studies indicate satisfactory DNA binding, correlating to the photo-activity observed (Mikra et al., 2022).

Anticancer Properties

6-Amino-3H-quinazolin-4-one derivatives have been explored as potential inhibitors of certain cancer-related enzymes, such as the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor (HER-2) tyrosine kinases. These compounds have shown enhanced antitumor activity in experimental models, indicating their potential as anticancer agents (Tsou et al., 2001).

Synthesis Methodologies

Advancements in the synthesis of quinazolin-4-ones, including 6-Amino-3H-quinazolin-4-one, have been a focus of research, aiming at more efficient and sustainable production methods. These methodologies may facilitate the development of pharmaceuticals and other applications (Kornylov et al., 2017).

Antibacterial Activity

Research also indicates the potential antibacterial properties of quinazolin-4-one derivatives. Studies have shown that these compounds possess significant activity against various bacteria, suggesting their use in developing new antibacterial agents (Akl et al., 2017).

Analgesic and Anti-inflammatory Activities

Some quinazolin-4-one derivatives demonstrate analgesic and anti-inflammatory activities. These properties suggest potential therapeutic applications for conditions involving pain and inflammation (Sheorey et al., 2013).

Safety And Hazards

The safety data sheet (SDS) for 6-Amino-3H-quinazolin-4-one can be found online . It is recommended for research and development use only and not for medicinal or household use .

properties

IUPAC Name

6-amino-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-5-1-2-7-6(3-5)8(12)11-4-10-7/h1-4H,9H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAIZCACENPZNCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40318959
Record name 6-Amino-3H-quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40318959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-3H-quinazolin-4-one

CAS RN

17329-31-6
Record name 6-Amino-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17329-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 338202
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017329316
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17329-31-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338202
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Amino-3H-quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40318959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Amino-3H-quinazolin-4-one
Reactant of Route 2
Reactant of Route 2
6-Amino-3H-quinazolin-4-one
Reactant of Route 3
Reactant of Route 3
6-Amino-3H-quinazolin-4-one
Reactant of Route 4
6-Amino-3H-quinazolin-4-one
Reactant of Route 5
Reactant of Route 5
6-Amino-3H-quinazolin-4-one
Reactant of Route 6
Reactant of Route 6
6-Amino-3H-quinazolin-4-one

Citations

For This Compound
2
Citations
AA Krysko, AY Kornylov, PG Polishchuk… - Bioorganic & Medicinal …, 2016 - Elsevier
… Description of the synthesis of 2-(4-Boc-piperazin-1-yl)-6-amino-3H-quinazolin-4-one (1) was given in the previous report. Condensation of acids with amine 1 has been conducted …
Number of citations: 10 www.sciencedirect.com
PG Polishchuk, GV Samoylenko… - Journal of Medicinal …, 2015 - ACS Publications
This article describes design, virtual screening, synthesis, and biological tests of novel α IIb β 3 antagonists, which inhibit platelet aggregation. Two types of α IIb β 3 antagonists were …
Number of citations: 27 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.